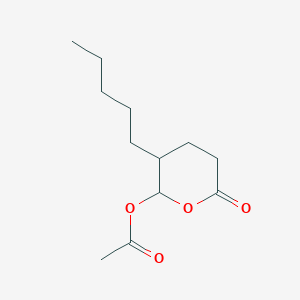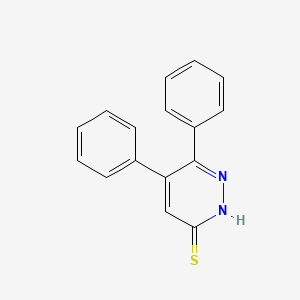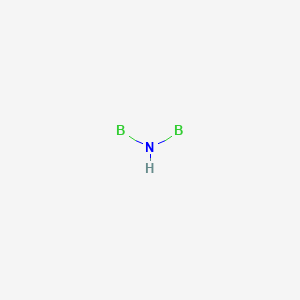![molecular formula C11H18ClNOS B14709014 2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride CAS No. 22876-67-1](/img/structure/B14709014.png)
2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a methylsulfanyl group and an ethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxybenzaldehyde, undergoes a reaction with a suitable thiol reagent, such as methylthiol, in the presence of a base like sodium hydroxide to form 4-ethoxyphenylmethylsulfanyl.
Amination: The intermediate is then subjected to a reductive amination reaction with ethanamine in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethoxy group or to modify the amine functionality using reducing agents such as lithium aluminum hydride.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-ethoxylated amines, modified amines.
Substitution: Alkylated or acylated derivatives.
科学研究应用
2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2-(Methylsulfonyl)ethanamine hydrochloride
- 4-Methoxyphenethylamine
- 2-Phenylethylamine hydrochloride
Uniqueness
2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride stands out due to the presence of the ethoxy group, which can influence its lipophilicity and membrane permeability. This structural feature may enhance its biological activity and make it more effective in certain applications compared to similar compounds.
属性
CAS 编号 |
22876-67-1 |
|---|---|
分子式 |
C11H18ClNOS |
分子量 |
247.79 g/mol |
IUPAC 名称 |
2-[(4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C11H17NOS.ClH/c1-2-13-11-5-3-10(4-6-11)9-14-8-7-12;/h3-6H,2,7-9,12H2,1H3;1H |
InChI 键 |
IKSHDDSNKSRNAX-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)CSCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


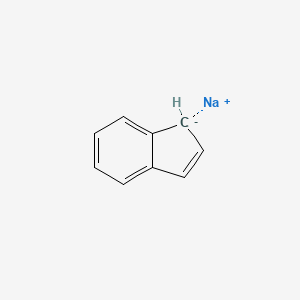

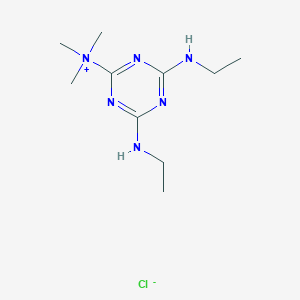

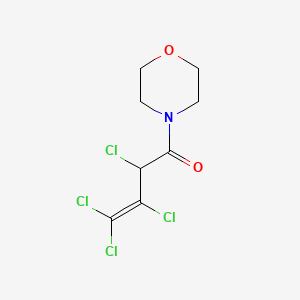
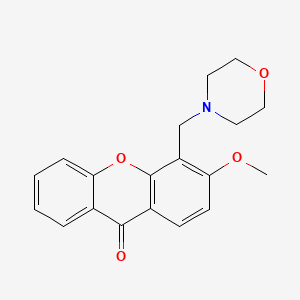
![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14708984.png)

